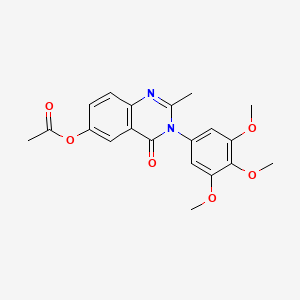
2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a trimethoxyphenyl group and an acetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The quinazolinone intermediate is then subjected to a Friedel-Crafts acylation reaction with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl acetate: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
4-Oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 2-Methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-6-yl acetate imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[2-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)quinazolin-6-yl] acetate |
InChI |
InChI=1S/C20H20N2O6/c1-11-21-16-7-6-14(28-12(2)23)10-15(16)20(24)22(11)13-8-17(25-3)19(27-5)18(9-13)26-4/h6-10H,1-5H3 |
InChI Key |
QNZXBPUYIQUQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC(=O)C)C(=O)N1C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















